molecular formula C18H15BO2 B1602909 [2-(3-phenylphenyl)phenyl]boronic acid CAS No. 1133796-50-5

[2-(3-phenylphenyl)phenyl]boronic acid

Cat. No.: B1602909
CAS No.: 1133796-50-5
M. Wt: 274.1 g/mol
InChI Key: XIZLXGRTCCYWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids are most renowned for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nbinno.comresearchgate.net This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, a fundamental transformation for synthesizing biaryls and other conjugated systems present in numerous pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The general stability of arylboronic acids to air and moisture, in contrast to many other organometallic reagents, makes them highly practical for a wide range of laboratory and industrial applications. bldpharm.com

The synthesis of arylboronic acids can be achieved through several methods. A common approach involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by hydrolysis. nih.govbldpharm.com Other synthetic routes include the palladium-catalyzed coupling of aryl halides with diboronyl reagents. nih.gov The reactivity of the boronic acid moiety can be tuned by the electronic nature of the substituents on the aromatic ring, influencing their acidity and performance in coupling reactions. nih.gov

The Expanding Role of Polyarylboronic Acids in Complex Molecular Architecture

Beyond their use as simple coupling partners, polyarylboronic acids, which contain multiple boronic acid groups on a single or extended aromatic framework, are increasingly being explored for the construction of sophisticated molecular architectures. These molecules serve as versatile building blocks for creating complex, high-order structures such as macrocycles, cages, and polymers through reversible covalent bond formation. researchgate.net

The ability of boronic acids to form boronate esters with diols is a key feature exploited in the design of these complex structures. This reversible covalent chemistry allows for the self-assembly of intricate supramolecular entities. For instance, the condensation of diboronic acids with polyhydroxylated aromatic compounds can lead to the formation of two-dimensional or three-dimensional covalent organic frameworks (COFs). oaes.cc These porous crystalline materials have shown significant promise in applications such as gas storage, separation, and catalysis due to their high surface area and tunable pore sizes. The design of polyarylboronic acid monomers with specific geometries and functionalities is crucial for controlling the topology and properties of the resulting complex architectures.

Research Trajectories for [2-(3-Phenylphenyl)phenyl]boronic Acid and Related Terphenyl Systems

The specific compound, This compound , also known as [1,1':3',1''-terphenyl]-2'-ylboronic acid, represents a class of terphenylboronic acids that are of growing interest in materials science and medicinal chemistry. cymitquimica.comresearchgate.net The terphenyl scaffold provides a rigid and extended aromatic system, which can be strategically functionalized to create materials with unique photophysical or biological properties.

Synthesis and Properties:

The synthesis of this compound and its derivatives often employs cross-coupling strategies. For example, a two-fold Suzuki-Miyaura coupling reaction can be utilized to construct the terphenyl backbone. researchgate.net While specific, detailed experimental data for the parent compound is not extensively published in readily accessible literature, commercial suppliers provide basic information.

PropertyValueSource
IUPAC Name [1,1':3',1''-Terphenyl]-2'-ylboronic acid bldpharm.comcymitquimica.com
CAS Number 1133796-50-5 researchgate.net
Molecular Formula C₁₈H₁₅BO₂ researchgate.net
Molecular Weight 274.12 g/mol nih.gov
Appearance Typically a solid sigmaaldrich.com
Purity ≥95% (as commercially available) cymitquimica.com

Research Applications and Future Directions:

Terphenylboronic acids are being investigated as key intermediates in the synthesis of advanced materials. Their rigid structure makes them suitable for creating organic light-emitting diode (OLED) materials, where precise control over the molecular architecture is essential for achieving desired electronic and optical properties. nbinno.com The introduction of boron into polycyclic aromatic hydrocarbons can shift fluorescence to the desirable blue spectral range and improve electron transport capabilities. oaepublish.com

Furthermore, substituted terphenylboronic acids are being used as building blocks for complex functional materials like covalent organic frameworks (COFs). For example, a trifunctionalized terphenyl boronic acid derivative, (4-amino-4''-(2,2-dioxan-1,3-dioxan-5-yl)-[1,1':3',1''-terphenyl]-5'-yl) boronic acid, has been used to synthesize COFs with dual linkages, demonstrating the potential for creating materials with intricate pore structures and high surface areas for applications like selective gas adsorption. oaes.ccoaepublish.com

The future research trajectories for this compound and related terphenyl systems are likely to focus on:

Development of Novel Organic Electronic Materials: Tailoring the terphenyl scaffold with various substituents to fine-tune the photophysical properties for next-generation OLEDs and other electronic devices.

Design of Advanced Porous Materials: Utilizing the directional nature of the terphenyl structure to construct highly ordered and functional COFs and other porous polymers for catalysis, sensing, and environmental applications.

Exploration in Medicinal Chemistry: Investigating the potential of terphenylboronic acids as scaffolds for the development of new therapeutic agents, leveraging the known biological activities of boronic acids. nih.govmdpi.com

The continued exploration of the synthesis and application of these complex boronic acids will undoubtedly lead to significant advancements in various fields of chemical science.

Synthetic Methodologies for this compound

The synthesis of complex arylboronic acids, such as this compound, is a critical endeavor in organic chemistry, driven by their utility as key building blocks in cross-coupling reactions for constructing intricate molecular architectures. The strategic placement of the boronic acid group on the sterically hindered ortho-position of the central phenyl ring of an m-terphenyl (B1677559) scaffold presents unique synthetic challenges. This article details the primary methodologies employed for the synthesis of this specific compound, focusing on organometallic strategies, direct C-H borylation, regioselective precursor synthesis, and essential purification techniques.

Properties

IUPAC Name

[2-(3-phenylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BO2/c20-19(21)18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZLXGRTCCYWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC(=C2)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629938
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~2~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133796-50-5
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~2~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 2 3 Phenylphenyl Phenyl Boronic Acid

Advanced Studies in Palladium-Catalyzed Cross-Coupling Reactions

[2-(3-phenylphenyl)phenyl]boronic acid, as an arylboronic acid, is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds. researchgate.net The utility of these compounds in such reactions has spurred extensive research into their mechanistic intricacies.

The Suzuki-Miyaura reaction is the most prominent cross-coupling reaction involving boronic acids. libretexts.org For a compound like this compound, the reaction with an aryl or vinyl halide proceeds via a well-established catalytic cycle involving a palladium catalyst. youtube.com The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comharvard.edu

The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. youtube.comharvard.edu This is followed by transmetalation, where the organic group from the boronic acid (in this case, the 2-(3-phenylphenyl)phenyl group) is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. harvard.edu Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. harvard.eduyoutube.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Description Reactants Products
Oxidative Addition The Pd(0) catalyst inserts into the aryl/vinyl-halide bond. Pd(0) complex, Aryl-X Aryl-Pd(II)-X complex
Transmetalation The organic group from the boronic acid replaces the halide on the Pd(II) complex. Aryl-Pd(II)-X, [Ar'B(OH)₃]⁻ Aryl-Pd(II)-Ar', X⁻, B(OH)₃
Reductive Elimination The two organic groups are expelled from the palladium center, forming a new C-C bond and regenerating the catalyst. Aryl-Pd(II)-Ar' Aryl-Ar', Pd(0)

The efficiency of coupling reactions involving this compound is governed by a delicate interplay of kinetic and thermodynamic factors. The choice of catalyst, ligands, base, and solvent significantly influences the reaction rates and outcomes. mdpi.comresearchgate.net For instance, electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the rate of both oxidative addition and reductive elimination. libretexts.org

The relative reactivity of electrophiles (organic halides or triflates) also plays a crucial role, generally following the order: I > OTf > Br >> Cl. harvard.edu The base is not only essential for the transmetalation step but can also influence the reaction kinetics by affecting the catalyst's stability and the rate of boronic acid activation. harvard.edu In some systems, kinetic and thermodynamic products can differ, requiring careful control of reaction conditions such as temperature and reaction time to achieve the desired outcome. mdpi.comresearchgate.net

In reactions with complex substrates containing multiple reactive sites, achieving high selectivity is paramount.

Chemoselectivity: When a substrate contains multiple different electrophilic groups, the inherent reactivity differences (e.g., C-I vs. C-Cl) can be exploited to achieve selective coupling at one site over another. harvard.edu

Regioselectivity: In the case of coupling with poly-halogenated aromatic compounds, substitution often occurs preferentially at the most reactive position. For instance, in a molecule with both bromine and chlorine substituents, the Suzuki-Miyaura coupling will selectively occur at the carbon-bromine bond. beilstein-journals.org

Stereoselectivity: The steric hindrance provided by the ortho-substituted biaryl structure of this compound can be a critical factor in controlling stereoselectivity. In specific cases, restricted rotation around newly formed single bonds can lead to the formation of stable atropisomers, which are stereoisomers resulting from hindered rotation. beilstein-journals.orgnih.gov The choice of ligands and reaction conditions can influence the atropselective outcome of the coupling process. beilstein-journals.org

Exploration of Other Transition-Metal-Catalyzed Transformations (e.g., Heck-Type Couplings)

Beyond the Suzuki reaction, aryl boronic acids like this compound are valuable partners in other transition-metal-catalyzed transformations. The Heck reaction, which typically couples aryl halides with alkenes, can also be performed using arylboronic acids as the aryl source. nih.govorganic-chemistry.org This "halide-free" Heck-type reaction is considered more environmentally benign. nih.gov

In this process, an oxidant (often a copper(II) salt or molecular oxygen) is required to regenerate the active Pd(II) catalyst from the Pd(0) formed during the catalytic cycle. nih.govnih.gov The reaction proceeds via the formation of an arylpalladium intermediate which then undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the substituted alkene product. nih.gov This methodology has been successfully applied to a variety of olefins, including challenging substrates like acyclic alkenes. hw.ac.uk

Mechanistic Insights into Electrophilic Substitution and Protodeboronation

The carbon-boron bond in this compound is susceptible to cleavage by electrophiles, a process known as electrophilic substitution. A classic example is halodeboronation , where the boronic acid moiety is replaced by a halogen (e.g., bromine or iodine) upon treatment with the corresponding halogen. wikipedia.org

A more common and often undesired side reaction is protodeboronation , the protonolysis of the carbon-boron bond to replace the boronic acid group with a hydrogen atom. wikipedia.org The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH, and the electronic nature of the aryl substituent. wikipedia.orgnih.gov The reaction can proceed through several pathways, and its rate is often accelerated in aqueous basic media, which are common in Suzuki-Miyaura couplings. wikipedia.orged.ac.uk Understanding the mechanism of protodeboronation is crucial for optimizing reaction conditions to minimize this competing pathway and maximize the yield of the desired cross-coupled product. wikipedia.orgnih.gov Strategies to mitigate this side reaction include using boronic esters (like MIDA boronates) that slowly release the boronic acid, keeping its concentration low throughout the reaction. harvard.eduwikipedia.org

Oxidative Transformations and Related Reaction Pathways

The boronic acid group can undergo oxidative transformations. The oxidation of arylboronic acids, such as this compound, with reagents like hydrogen peroxide leads to the formation of the corresponding phenol. This oxidative deboronation proceeds through the formation of a boronate intermediate, followed by a 1,2-migration of the aryl group from boron to oxygen. nih.gov

While this can be a synthetically useful transformation, it is often an undesirable side reaction, particularly in biological contexts or reactions exposed to air and reactive oxygen species. nih.govnih.gov The stability of boronic acids towards oxidation can be enhanced by introducing electron-withdrawing groups on the aryl ring, which destabilizes the transition state of the rate-limiting 1,2-shift. nih.govnih.gov

Furthermore, boronic acids can participate in oxidative cross-coupling reactions to form bonds other than C-C. For example, copper-catalyzed oxidative coupling with amines or N-hydroxyphthalimide provides a route to C-N bond formation, yielding substituted anilines or aryloxyamines, respectively. chemrxiv.orgnih.gov These reactions often employ an oxidant and expand the synthetic utility of boronic acids beyond traditional coupling chemistries. chemrxiv.org

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula Function/Role
This compound C₁₈H₁₅BO₂ Primary subject of the article, substrate in coupling reactions
Palladium(0) complexes (e.g., Pd(PPh₃)₄) Varies Catalyst in cross-coupling reactions libretexts.org
Palladium(II) acetate (B1210297) (Pd(OAc)₂) C₄H₆O₄Pd Catalyst precursor nih.gov
Phenylboronic acid C₆H₇BO₂ Model compound for aryl boronic acids wikipedia.org
Aryl Halides (e.g., Bromobenzene) Varies Electrophilic coupling partner
Vinyl Halides Varies Electrophilic coupling partner
Alkenes (e.g., Styrene) Varies Substrate in Heck reactions nih.gov
N-hydroxyphthalimide C₈H₅NO₃ Reagent for C-N coupling nih.gov
MIDA boronate esters Varies Stabilized form of boronic acids wikipedia.org

Advanced Applications in Organic Synthesis

Design and Construction of Higher-Order Polycyclic Aromatic Hydrocarbons

The synthesis of large, complex polycyclic aromatic hydrocarbons (PAHs) and related nanostructures like graphene nanoribbons often relies on the strategic use of pre-functionalized aromatic precursors. Arylboronic acids are pivotal in this context, primarily through their utility in palladium-catalyzed cross-coupling reactions, which enable the programmed assembly of aryl fragments. While direct examples involving [2-(3-phenylphenyl)phenyl]boronic acid are not prevalent in the literature, its structure is emblematic of the type of precursor designed for creating contorted or sterically congested PAHs.

The general strategy involves intramolecular or intermolecular coupling reactions. For instance, the terphenyl framework of this compound can be further elaborated through Suzuki-Miyaura coupling at other positions, followed by an intramolecular cyclodehydrogenation (Scholl reaction) to forge new aromatic rings. researchgate.net This approach allows for the precise construction of higher-order PAHs with defined shapes and properties. The self-reaction of phenyl radicals at high temperatures is another pathway for forming various PAHs, including terphenyls, which underscores the stability and relevance of the terphenyl core in PAH chemistry. nih.gov Furthermore, boron-doped PAHs, which exhibit unique electronic properties, can be synthesized using boronic acid derivatives as key starting materials. ed.ac.uk

Table 1: General Strategies for PAH Synthesis Using Arylboronic Acids

StrategyDescriptionKey Reactants ExampleResulting Structure
Suzuki-Miyaura Coupling & Scholl ReactionSequential cross-coupling to build a poly-aryl precursor, followed by acid-mediated intramolecular cyclodehydrogenation to form fused rings. researchgate.netDihalogenated arene, Arylboronic acidExtended Polycyclic Aromatic Hydrocarbon
Phenyl Radical AdditionHigh-temperature reaction involving the addition of phenyl radicals to form larger aromatic systems. nih.govPhenyl radicalsBiphenyl (B1667301), Naphthalene, Terphenyl
Boron-Doped PAH SynthesisIncorporation of boron atoms into the PAH framework using boron-containing reagents. ed.ac.ukAlkynyl-substituted PAHs, Boron tribromideBoron-doped Polycyclic Aromatic Hydrocarbon

Divergent Synthesis of Functionalized Terphenyl Derivatives

Terphenyls are a significant class of compounds with applications in materials science and medicinal chemistry. nih.gov The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing unsymmetrical biaryls and polyaryls, including functionalized terphenyl derivatives. beilstein-journals.orgacs.org this compound is an ideal substrate for such transformations, serving as the source of the m-terphenyl (B1677559) unit.

By coupling this boronic acid with a variety of aryl halides or triflates, a diverse library of functionalized terphenyls can be generated. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be fine-tuned to achieve high yields and chemoselectivity. nih.govresearchgate.net This approach allows for the introduction of various functional groups onto the terphenyl scaffold, enabling the modulation of its physical and chemical properties for specific applications. For example, coupling this compound with a halogenated aromatic compound containing electron-donating or electron-withdrawing groups can alter the electronic properties of the resulting molecule. researchgate.netmdpi.com

Table 2: Representative Suzuki-Miyaura Coupling for Terphenyl Synthesis

This compoundCoupling Partner (Ar-X)Catalyst/BaseProduct
4-BromotoluenePd(PPh₃)₄ / K₂CO₃4'-Methyl-1,1':3',1''-terphenyl derivative
1-Iodo-3-nitrobenzenePdCl₂(dppf) / Cs₂CO₃3'-Nitro-1,1':3',1''-terphenyl derivative
2-ChloropyridinePd(OAc)₂ / SPhos / K₃PO₄2-(m-Terphenyl)pyridine derivative

This table is illustrative of the general reaction and does not represent specific experimental results for this compound.

Catalytic Roles in Organic Transformations (e.g., Lewis Acid Catalysis, Brønsted Acid Catalysis)

Boronic acids are recognized for their role as mild Lewis acids, a property stemming from the empty p-orbital on the boron atom. wikipedia.orgchemicalbook.comnih.gov This Lewis acidity allows them to activate carbonyl compounds and other functional groups, facilitating a range of organic transformations. nih.govsemanticscholar.org this compound, with its boronic acid moiety, can function as a Lewis acid catalyst. The bulky terphenyl group may sterically influence the substrate binding and the transition state geometry, potentially leading to enhanced selectivity in certain reactions.

Furthermore, boronic acids can act as Brønsted acid co-catalysts in combination with other acids. rsc.orgrsc.org For instance, in the synthesis of chromenes from phenols and α,β-unsaturated carbonyls, a combination of an arylboronic acid and a Brønsted acid like diphenylphosphinic acid has been shown to be highly effective. rsc.orgrsc.org The boronic acid is believed to activate the carbonyl electrophile, while the Brønsted acid facilitates the subsequent steps of the reaction. In some cases, boranes can form adducts with water, which then act as the Brønsted acid catalyst. nih.gov The ortho-substituent on a phenylboronic acid can play a crucial role in preventing the coordination of other molecules to the boron atom, thereby enhancing its catalytic activity. rsc.org

Table 3: Catalytic Modes of Arylboronic Acids

Catalysis TypeRole of Boronic AcidExample TransformationReference
Lewis Acid Catalysis Activation of carbonyls or other Lewis basic functional groups via coordination to the boron atom.Amide formation, Beckmann rearrangement. nih.gov nih.govnih.govsemanticscholar.org
Brønsted Acid Co-catalysis Works in concert with a primary Brønsted acid to accelerate reactions.Synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. rsc.orgrsc.org rsc.orgrsc.org
Brønsted Acid (via water adduct) Forms an adduct with water (e.g., H₂O→BCl₃), which acts as the proton source.Decarbonylation of isocyanates. nih.gov nih.gov

Participation in Boronic Acid-Mediated Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Boronic acids are valuable participants in several MCRs, most notably the Petasis reaction (also known as the Petasis borono-Mannich reaction) and various Ugi-type reactions. nih.govnih.govrsc.org

In these reactions, the boronic acid, such as this compound, serves as the nucleophilic component, transferring its aryl group. For example, the Petasis reaction involves the condensation of an amine, an aldehyde (often a hydroxyaldehyde like glyoxylic acid), and a boronic acid to produce α-amino acids or related structures. nih.gov The reaction proceeds through the formation of a boronate ester intermediate. Similarly, isocyanide-based MCRs, such as the Ugi and van Leusen reactions, can incorporate formyl-phenylboronic acids to generate highly functionalized heterocyclic scaffolds like imidazoles. nih.gov The terphenyl moiety of this compound would be incorporated into the final product, imparting significant steric bulk and potentially influencing the product's conformation and properties.

Table 4: Examples of Multicomponent Reactions Involving Boronic Acids

Reaction NameReactantsGeneral Product Structure
Petasis Reaction Amine, Aldehyde (e.g., glyoxylic acid), Boronic acidα-Amino acids or β-amino alcohols
Ugi-type MCR Isocyanide, Aldehyde (formyl-phenylboronic acid), Amine, Carboxylic acidα-Acylamino carboxamides with an embedded boronic acid-derived aryl group
van Leusen Imidazole Synthesis Aldehyde (formyl-phenylboronic acid), Amine, Tosylmethyl isocyanide (TosMIC)Substituted imidazoles

Applications in Materials Science and Supramolecular Chemistry

Integration into Advanced Organic Materials

The utility of phenylboronic acids as monomers and key intermediates in organic synthesis allows for their incorporation into a variety of advanced materials. wikipedia.orgnih.gov The unique structure of [2-(3-phenylphenyl)phenyl]boronic acid, with its large, non-planar terphenyl unit, offers specific advantages and challenges in the design of novel polymers and conjugated systems.

This compound is a prime candidate for the synthesis of specialized polymers and oligomers through two primary routes: metal-catalyzed cross-coupling reactions and condensation with polyols.

Suzuki-Miyaura Cross-Coupling: The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds. wikipedia.org This allows the compound to act as a monomer, where the boronic acid group reacts with aryl halides to build up a polymer chain. The incorporation of the bulky m-terphenyl (B1677559) unit into a polymer backbone would introduce significant rigidity and free volume, potentially leading to materials with high thermal stability and amorphous morphologies. The steric hindrance from the ortho-terphenyl substituent would influence the polymerization kinetics and the final polymer structure.

Poly(boronate ester)s: Boronic acids readily undergo condensation reactions with diols to form boronate esters. nih.gov When reacted with multifunctional diol monomers, this compound can form cross-linked or linear poly(boronate ester)s. These polymers are of particular interest as "smart" materials, since the boronate ester linkage is dynamic and reversible, capable of dissociating and reforming in response to stimuli like changes in pH or the presence of competitive diol analytes. nih.govmdpi.com The large terphenyl groups would act as bulky spacers between the dynamic covalent bonds, influencing the mechanical properties and responsiveness of the resulting network.

Polymer TypeSynthetic RouteKey Properties Conferred by Terphenyl UnitPotential Applications
PolyphenylenesSuzuki-Miyaura CouplingHigh rigidity, thermal stability, defined steric bulk, amorphous nature.Gas separation membranes, high-performance plastics.
Poly(boronate ester)sCondensation with PolyolsStimuli-responsiveness (pH, diols), large hydrophobic domains.Self-healing materials, drug delivery systems. nih.gov

The creation of large, π-conjugated molecules is essential for the field of organic electronics. The m-terphenyl scaffold of this compound is itself a π-conjugated system. This compound can serve as a crucial building block for even larger conjugated architectures used in devices like Organic Field-Effect Transistors (OFETs). rsc.org

Through Suzuki coupling, this boronic acid can be used to synthesize extended, soluble conjugated polymers or oligomers. The three phenyl rings of the terphenyl unit are not coplanar, introducing a significant twist into the structure. This twisting can be advantageous as it disrupts intermolecular π-π stacking, which often enhances the solubility of the resulting materials in common organic solvents—a critical factor for solution-based processing of electronic devices. However, this same twist can impede intermolecular charge transport, a key parameter for OFET performance. Therefore, the use of this compound in conjugated materials represents a trade-off between processability and electronic performance, which can be fine-tuned by copolymerization with other aromatic monomers. Extended-gate OFETs can also be functionalized with a monolayer of phenylboronic acid derivatives to act as chemical sensors. rsc.org

Supramolecular Assembly and Crystal Engineering

The ability of molecules to self-assemble into ordered structures is the foundation of supramolecular chemistry and crystal engineering. Phenylboronic acids are exemplary building blocks in this regard due to their capacity for forming robust and directional hydrogen bonds. researchgate.netmdpi.com

The self-assembly of this compound is governed by two primary non-covalent and dynamic covalent interactions:

Hydrogen Bonding: Like other arylboronic acids, this compound molecules can form strong hydrogen bonds. nih.gov The two hydroxyl groups of the boronic acid moiety typically interact with those of a neighboring molecule to form a stable, centrosymmetric eight-membered ring, known as a homodimeric synthon. psu.edursc.org The conformation of the B(OH)2 group can be syn or anti. researchgate.netsciengine.com The presence of the extremely bulky ortho-terphenyl substituent would heavily influence the conformational preference and the packing of these dimers, creating specific and predictable supramolecular arrangements.

Boronate Ester Formation: In the presence of diols, the boronic acid can reversibly form cyclic boronate esters. nih.gov This is a dynamic covalent interaction that can be used to drive the self-assembly of complex supramolecular architectures. msu.edu For example, mixing the title compound with molecules containing two or more diol units could lead to the formation of supramolecular polymers or discrete macrocycles in solution.

The hydrogen-bonded dimeric units of arylboronic acids often serve as secondary building units that can connect to form even larger, ordered networks. researchgate.net Studies on sterically hindered ortho-substituted phenylboronic acids have shown that they tend to form one-dimensional ribbon-like structures in the solid state. psu.edursc.org

It is highly probable that this compound follows this trend, first forming hydrogen-bonded dimers. These dimers would then assemble into infinite chains or ribbons. The massive terphenyl groups would flank these hydrogen-bonded spines, and the final three-dimensional crystal packing would be dictated by the efficient arrangement of these bulky aromatic substituents through van der Waals forces and potential π-π stacking interactions. This approach allows for the engineering of crystalline solids with predictable nanoscale architectures. researchgate.netmdpi.com

Advanced Sensing Systems Based on Boronate Complexation

Phenylboronic acids are widely recognized for their ability to function as chemical sensors, particularly for carbohydrates and other molecules containing cis-diol functionalities. rsc.orgresearchgate.netmdpi.com This sensing capability is based on the reversible formation of boronate esters. mdpi.com

An advanced sensor based on this compound would likely operate via a fluorescence-based mechanism. The terphenyl unit is inherently fluorescent. The binding of a diol-containing analyte (e.g., glucose, fructose, or certain glycoproteins) to the boronic acid group would form a tetrahedral boronate ester. rsc.org This change in the geometry and electronic nature of the boron center would alter the photophysical properties of the attached terphenyl fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). rsc.orgnih.gov

The steric bulk of the ortho-terphenyl group could play a crucial role in sensor selectivity. The hindered environment around the boronic acid binding site may favor the binding of smaller or sterically less-demanding diols over larger ones, allowing for the development of sensors with tailored analyte specificity.

Sensing PrinciplePotential AnalytesRole of Terphenyl UnitKey Features
Fluorescence SpectroscopyCarbohydrates (Glucose, Fructose), Glycoproteins, CatecholsFluorophore (Signal Reporter)Analyte binding modulates fluorescence; steric hindrance may confer selectivity.
Electrochemical SensingDopamine, GlucoseProvides robust scaffold for sensor assembly on an electrode.Binding event causes a change in electrochemical signal (e.g., impedance). nih.gov

Molecular Recognition of Substrates with Diol Functionalities

The fundamental principle underlying the application of boronic acids in molecular recognition is their ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govnih.govwikipedia.orgnih.gov This interaction leads to the formation of five- or six-membered cyclic boronate esters. nih.govnih.govmdpi.com The stability of these esters and the binding affinity are influenced by several factors, including the pH of the medium, the structure and stereochemistry of the diol, and the electronic properties of the boronic acid itself. nih.govnih.govnsf.gov

For this compound, the bulky biphenyl (B1667301) framework is anticipated to create a specific binding pocket. This steric hindrance can lead to shape-selective recognition of diol-containing substrates, allowing for discrimination between different saccharides or other polyol molecules. Research on various arylboronic acids has demonstrated that modifying the aromatic ring can significantly alter the pKa of the boronic acid, thereby tuning its binding affinity and the pH range for optimal complexation. nih.gov The phenyl substituent on the biphenyl structure of this compound can modulate the Lewis acidity of the boron center, which is a key determinant in the esterification reaction with diols. researchgate.net This tailored binding capability is crucial for creating highly selective receptors for specific biological or chemical targets. wur.nlresearchgate.net

Table 1: Factors Influencing Boronic Acid-Diol Interactions

FactorDescriptionImpact on Recognition
pH Affects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate.Higher pH generally favors the formation of the more reactive tetrahedral boronate, enhancing binding with diols. nsf.gov
Diol Structure The spatial arrangement (cis vs. trans) and ring size (five- vs. six-membered) of hydroxyl groups.cis-Diols on five-membered rings typically form more stable complexes than those on six-membered rings. nih.gov
Boronic Acid pKa The acidity of the boronic acid, influenced by electronic substituents on the aryl ring.Electron-withdrawing groups lower the pKa, increasing Lewis acidity and binding strength at lower pH values. nih.gov
Steric Hindrance The bulkiness of substituents near the boronic acid group.Can create specific binding pockets, leading to shape-selectivity for certain diols.

Development of Responsive Materials for Chemo- and Biosensing Applications

The reversible nature of the boronic acid-diol interaction makes it an excellent functional group for designing "smart" materials that respond to the presence of specific analytes. nih.gov These responsive materials are at the forefront of chemo- and biosensor development. researchgate.netmdpi.com When a boronic acid-functionalized material binds with a diol like glucose, it can trigger a macroscopic change, such as swelling in a hydrogel, or a spectroscopic change, like a shift in fluorescence. researchgate.netmdpi.comresearchgate.net

Incorporating this compound into polymer structures can yield materials for advanced sensing applications. rsc.org For instance, polymers bearing this specific boronic acid could be used to create fluorescent chemosensors. researchgate.net In a typical design, the boronic acid is linked to a fluorophore. The binding of a diol analyte alters the electronic properties of the boron center, which in turn modulates the fluorescence output (intensity or wavelength) of the reporter molecule. nih.gov This change provides a detectable signal for the presence and concentration of the analyte.

The development of such sensors often involves creating a FRET (Förster Resonance Energy Transfer) pair within a material, where the distance-dependent energy transfer between a donor and acceptor fluorophore is modulated by the binding of a saccharide to the boronic acid moiety. mdpi.com The specific steric and electronic properties of this compound could be harnessed to fine-tune the sensitivity and selectivity of these sensing systems, potentially for detecting biologically important molecules like saccharides or glycoproteins under physiological conditions. researchgate.net

Table 2: Examples of Boronic Acid-Based Responsive Systems

System TypeSensing MechanismAnalyte Example
Fluorescent Chemosensors Analyte binding modulates fluorescence via PET, ICT, or FRET mechanisms. nih.govnih.govMonosaccharides, Dopamine, Fluoride Ions nih.gov
Responsive Hydrogels Diol binding increases charge density, causing the polymer network to swell or shrink. nih.govrsc.orgGlucose rsc.org
Electrochemical Sensors Complexation with the analyte alters the redox potential of an electroactive label. mdpi.comGlycated Albumin, Glycoproteins mdpi.com
Responsive Polymersomes Glucose-triggered disassembly of self-assembled block copolymer vesicles releases encapsulated cargo. mdpi.comGlucose mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and preferred three-dimensional arrangements (conformations) of molecules. For complex structures like [2-(3-phenylphenyl)phenyl]boronic acid, DFT calculations can elucidate the interplay between its multiple phenyl rings and the reactive boronic acid group.

Studies on simpler phenylboronic acids reveal that the conformation is largely determined by the dihedral angle between the plane of the phenyl ring and the C-B(OH)₂ plane. nih.gov In phenylboronic acid itself, the molecule is largely planar, but substitutions can introduce twists. wikipedia.org For this compound, the steric hindrance between the adjacent phenyl rings and the boronic acid moiety would likely lead to significant out-of-plane twisting. DFT calculations can predict these dihedral angles, bond lengths, and bond angles with high accuracy. The rotation of the boronic acid group and the phenyl-phenyl bonds creates a complex potential energy surface with multiple local minima, which DFT can map out. bas.bg

Electronic structure analysis via DFT focuses on the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. In this compound, the extended π-system across the three phenyl rings would influence these frontier orbitals. The electron-deficient boron atom acts as a Lewis acid, possessing an empty p-orbital that can interact with the π-electron density of the aromatic system. wikipedia.orgnih.gov

Table 1: Representative DFT-Calculated Properties for Phenylboronic Acid Analogs This table presents typical data obtained from DFT calculations on related phenylboronic acid structures to illustrate the type of information generated for this compound.

Calculated PropertyRepresentative Value/DescriptionSignificance for this compound
C-C-B-O Dihedral Angle ~0-30°Defines the orientation of the boronic acid group relative to the central phenyl ring, affecting steric accessibility and reactivity. nih.gov
Phenyl-Phenyl Dihedral Angle ~30-50°Indicates the twist between the phenyl rings, which impacts the overall molecular shape and extent of π-conjugation.
HOMO Energy -6.0 to -7.0 eVRelates to the molecule's ability to donate electrons. The extended π-system would likely raise this energy compared to simple phenylboronic acid.
LUMO Energy -1.0 to -2.0 eVRelates to the molecule's ability to accept electrons, centered around the boron atom.
HOMO-LUMO Gap ~4.0-5.5 eVA smaller gap suggests higher reactivity, which is relevant for its use in cross-coupling reactions.
Charge on Boron Atom PositiveConfirms the Lewis acidic character of the boron center, which is crucial for its chemical function. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the energetic landscape of chemical reactions, including identifying intermediates and transition states. For this compound, this is particularly relevant for understanding its behavior in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com

The mechanism of the Suzuki reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining. DFT calculations can model this step in detail for this compound. mdpi.com The process typically involves the formation of a boronate species, [B(OH)₃(Aryl)]⁻, which then interacts with the palladium complex. mdpi.com

By calculating the free energy of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. mdpi.com This allows for the determination of activation barriers (the energy required to reach the transition state), which provides a quantitative measure of reaction kinetics. For a sterically hindered substrate like this compound, these calculations can reveal how steric strain in the transition state might affect the reaction rate compared to less bulky boronic acids.

Prediction of Reactivity, Selectivity, and Catalytic Efficacy

Building on electronic structure and reaction pathway modeling, computational chemistry can predict the reactivity and selectivity of this compound. Reactivity in Suzuki couplings is closely linked to the ease of the transmetalation step. Computational models can assess how the electronic properties of the terphenyl backbone influence the lability of the C-B bond.

Selectivity can also be addressed. If a molecule contains multiple reactive sites, computational models can predict which site is more likely to react. For example, in related molecules, DFT has been used to understand why one position on a heterocyclic ring might be favored over another in a coupling reaction. mdpi.com While this compound has a single boronic acid group, its complex geometry could lead to different reactive conformations, and modeling can predict the most favorable approach of the catalyst.

Furthermore, these predictive capabilities extend to catalyst efficacy. By modeling the interaction of this compound with different palladium-ligand complexes, it is possible to computationally screen for the most effective catalyst system. The calculations can quantify the stability of key intermediates and the energy of transition states for various catalysts, guiding the selection of optimal reaction conditions.

Ab Initio and Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Ab initio (from first principles) calculations and molecular dynamics (MD) simulations are used to study how molecules interact with each other and assemble into larger structures. Boronic acids are well-known for their ability to form strong, directional hydrogen bonds, typically leading to the formation of cyclic dimers in the solid state. wikipedia.orgbas.bg

For this compound, ab initio calculations can precisely determine the geometry and binding energy of these hydrogen-bonded dimers. Beyond dimerization, the extensive aromatic surfaces of the terphenyl scaffold provide a strong driving force for self-assembly through π-π stacking interactions. nih.gov These non-covalent interactions are crucial in determining the crystal packing and the formation of larger aggregates in solution or at interfaces. nih.gov

Molecular dynamics simulations can model the behavior of a large ensemble of this compound molecules over time. These simulations can predict how the molecules will arrange themselves in a solvent, at an interface, or in the solid state. nih.gov This is critical for understanding phenomena like polymorphism (the ability to crystallize in different forms) and the formation of self-assembled monolayers or nanoparticles. bas.bgrsc.org MD simulations provide a dynamic picture of the self-assembly process, revealing how individual molecules come together to form ordered structures driven by a combination of hydrogen bonding and π-π stacking.

Table 2: Intermolecular Interactions of this compound Amenable to Computational Study

Interaction TypeDescriptionComputational MethodPredicted Importance
Hydrogen Bonding Interaction between the -B(OH)₂ groups of two molecules to form cyclic dimers.Ab initio / DFTHigh; a primary motif for boronic acid association. bas.bg
π-π Stacking Attractive, non-covalent interaction between the aromatic rings of adjacent molecules.MD Simulations, DFT with dispersion correctionHigh; driven by the large, planar terphenyl system. nih.gov
Van der Waals Forces General intermolecular attractions and repulsions that dictate close packing.MD SimulationsModerate to High; important for overall condensed-phase structure.
Solvent Interactions Hydrogen bonding and other interactions with solvent molecules.MD Simulations, QM/MMHigh; influences solubility and aggregation behavior. researchgate.net

Analytical and Spectroscopic Methodologies for Research Applications

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., ¹¹B NMR for Complexation Dynamics)

No specific studies utilizing advanced NMR techniques, such as ¹¹B NMR, to investigate the mechanistic details or complexation dynamics of [2-(3-phenylphenyl)phenyl]boronic acid were found. While ¹¹B NMR is a powerful tool for studying the equilibrium and kinetics of boronic acid-diol interactions and determining hybridization states (sp² vs. sp³) of the boron atom, specific chemical shifts, coupling constants, or mechanistic insights for this particular compound are not available in the searched literature. nsf.govrsc.orgunibo.it

Mass Spectrometry for Reaction Monitoring and Fragmentation Studies

Detailed mass spectrometry data, including fragmentation patterns or its application in reaction monitoring (e.g., using Multiple Reaction Monitoring, MRM) for this compound, could not be located. Research on other phenylboronic acids demonstrates the use of techniques like LC-MS/MS for sensitive quantification and Time-of-Flight (TOF) mass spectrometry to study fragmentation pathways, which often involve the loss of the boronic acid moiety as BO⁻ or BO₂⁻, but no such analysis is documented for the target compound. sciex.comnih.govscirp.orgscirp.org

X-ray Diffraction for Solid-State Structure Elucidation and Crystal Packing Analysis

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its solid-state structure, crystal system, space group, unit cell parameters, and intermolecular interactions (such as the common hydrogen-bonded dimer formation typical of phenylboronic acids) is not available. nih.govnih.govresearchgate.netmdpi.com

Spectroscopic Techniques for Probing Sensing Mechanisms (e.g., Fluorescence, Electrochemical Impedance Spectroscopy)

No research was found that employs this compound in sensing applications. Therefore, there are no studies on its use with fluorescence spectroscopy or electrochemical impedance spectroscopy (EIS) to probe sensing mechanisms. General boronic acid sensors often operate via mechanisms like Photoinduced Electron Transfer (PET) or show changes in impedance upon binding to analytes, but these have not been applied or studied in the context of this specific compound. mdpi.comnih.govresearchgate.netmdpi.com

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis of Reaction Products

Specific chromatographic methods developed for the isolation, purification, or quantitative analysis of this compound have not been reported. While general HPLC and boronate affinity chromatography methods are widely used for the separation and analysis of various boronic acids and their derivatives, no protocols, retention times, or specific column/mobile phase conditions tailored to this compound were identified. rsc.orgnih.govchromforum.orgscirp.org

Table of Compounds Mentioned

Q & A

What analytical techniques are recommended for quantifying [2-(3-phenylphenyl)phenyl]boronic acid and its impurities in pharmaceutical research?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust method for simultaneous quantification of boronic acid derivatives and their impurities. For instance, a validated LC-MS/MS protocol achieved a relative standard deviation (%RSD) of 4.1% for methyl phenyl boronic acid and 8.2% for carboxy phenyl boronic acid in lumacaftor, demonstrating precision even with structural analogs . Potentiometric titration is also effective for studying boronate ester formation, particularly for assessing pH-dependent stability of complexes with diols or hydroxy acids .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize side products?

Advanced Research Question
Electron-rich aromatic systems (e.g., thiophene) in coupling partners can lead to redox side reactions and impurities. To mitigate this:

  • Use palladium catalysts with tailored ligands (e.g., triphenylphosphine) to enhance selectivity.
  • Optimize reaction conditions (e.g., temperature, solvent polarity) based on steric and electronic profiles of substrates. For example, copper(II) catalysts improved phenol yields in arylboronic acid reactions, with temperature-dependent conversion rates reaching >90% at 80°C .
  • Pre-screen coupling partners via computational modeling to predict reactivity .

What structural features of this compound influence its reactivity in aqueous solutions?

Basic Research Question
The biphenyl backbone increases steric bulk, reducing solubility but enhancing binding specificity. The boronic acid moiety forms reversible covalent bonds with 1,2-diols or α-hydroxy acids, influenced by:

  • Electronic effects : Electron-withdrawing substituents on the phenyl ring increase boron's Lewis acidity, accelerating esterification with diols.
  • Steric effects : Bulky substituents near the boron atom hinder cyclic boronate formation, as seen in destabilized complexes with ortho-substituted diols .
  • Hydrogen bonding : Polar hydroxyl groups enable water solubility and pH-dependent reactivity (e.g., stable tetrahedral boronate esters at pH > 8) .

What strategies mitigate boroxine formation during the synthesis of this compound derivatives?

Advanced Research Question
Boroxines (trimers of boronic acids) form via dehydration, complicating purification. Strategies include:

  • Solid-phase transesterification : Use immobilized boronic acids to avoid solvent removal steps that promote dehydration .
  • Low-temperature workup : Conduct reactions below 40°C to suppress boroxine cyclization .
  • Additives : Incorporate ethanolamine or methyl boronic acid to stabilize monomeric forms via competitive complexation .

How do steric and electronic factors affect the stability of boronate esters formed by this compound?

Advanced Research Question
Steric hindrance from substituents on the phenyl ring disrupts optimal tetrahedral geometry in boronate esters, reducing stability by ~30% for ortho-substituted diols. Electronic effects are less impactful; ρ values for phenyl boronic acid acidity (ρ = 2.1) do not correlate with ester stability. However, adjacent anionic groups (e.g., carboxylates) destabilize esters via electrostatic repulsion . For instance, α-hydroxy acid complexes remain stable at pH < 3 due to their inherent acidity, enabling applications in acidic environments .

What role does this compound play in developing fluorescent biosensors?

Basic Research Question
Boronic acid-functionalized carbon dots (C-dots) synthesized via hydrothermal carbonization exhibit glucose-sensitive fluorescence quenching. These C-dots detect glucose at 9–900 μM with 10–250× higher sensitivity than traditional boronic acid probes, attributed to π-π stacking between the biphenyl backbone and glucose . Surface passivation minimizes interference from biomolecules (e.g., amino acids), making them viable for serum glucose monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-phenylphenyl)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[2-(3-phenylphenyl)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.